molecular formula C23H20FN3O3S B6574932 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 1105244-85-6

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6574932
CAS No.: 1105244-85-6
M. Wt: 437.5 g/mol
InChI Key: RPVFIVWYLRVULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide is a benzothiazole-based acetamide derivative characterized by a substituted benzothiazole core, a pyridinylmethyl group, and a 2-fluorophenoxy side chain. The ethoxy group at the 4-position of the benzothiazole ring likely enhances lipophilicity and metabolic stability, while the 2-fluorophenoxy moiety may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-2-29-19-10-5-11-20-22(19)26-23(31-20)27(14-16-7-6-12-25-13-16)21(28)15-30-18-9-4-3-8-17(18)24/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVFIVWYLRVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several acetamide derivatives, as highlighted below:

Compound Name / Identifier Key Structural Features Biological/Physicochemical Relevance Source
Target Compound 4-ethoxy-benzothiazole, 2-fluorophenoxy, pyridin-3-ylmethyl Enhanced lipophilicity, potential dual binding interactions -
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Pyridin-3-yl group, cyanophenyl substituent Strong binding affinity (<−22 kcal/mol) to SARS-CoV-2 Mpro
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole core, methylpiperazine side chain Improved solubility due to polar piperazine group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole, phenylacetamide High lipophilicity and membrane permeability
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide Trioxo-benzothiazole, hydroxyphenyl Robust hydrogen bonding and π-stacking in crystal lattice

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in ’s compounds increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the ethoxy group in the target compound balances lipophilicity and metabolic stability .
  • Solubility : BZ-IV () incorporates a methylpiperazine group, a polar moiety that improves solubility. The target compound lacks such groups, suggesting lower solubility unless counterbalanced by its pyridinylmethyl substituent .
  • Crystallinity: ’s compound exhibits strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking (3.93 Å spacing), which may correlate with stable crystal packing and formulation properties. The target compound’s fluorophenoxy group could similarly influence crystallinity .

Research Findings and Implications

  • Synthetic Accessibility : and describe robust synthetic routes for benzothiazole acetamides, typically involving coupling reactions with ≥99% purity . The target compound could follow analogous protocols.
  • Computational Insights : Molecular dynamics studies () suggest pyridine-based acetamides achieve strong binding affinities via conserved interactions. The target compound’s pyridinylmethyl group may similarly anchor it to hydrophobic pockets .
  • Crystallographic Analysis : SHELX software () is widely used for structural refinement of acetamides, indicating standardized methods for validating the target compound’s structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.